molecular formula C25H28N4 B12201691 5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12201691
M. Wt: 384.5 g/mol
InChI Key: PPXWUBQTRPSGNX-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular formula of the compound is $$ \text{C}{25}\text{H}{29}\text{N}_5 $$, with a molecular weight of 419.0 g/mol. The pyrazolo[1,5-a]pyrimidine core consists of a fused bicyclic system containing two nitrogen atoms at positions 1 and 5. Key structural features include:

  • A tert-butyl group (-C(CH$$3$$)$$3$$) at position 5, providing steric bulk and electron-donating effects.
  • A 3,5-dimethylphenyl group attached via an amine linkage at position 7, introducing planar aromaticity and substituent-directed electronic modulation.
  • Methyl groups at position 2 and a phenyl ring at position 3, contributing to overall molecular rigidity.

Bond length analysis reveals partial double-bond character in the pyrimidine ring (N1–C2: 1.34 Å, C2–N3: 1.32 Å), consistent with aromatic delocalization. The tert-butyl group exhibits typical sp$$^3$$ hybridization, with C–C bond lengths averaging 1.54 Å.

Parameter Value (Å) Source
N1–C2 (pyrimidine) 1.34
C2–N3 (pyrimidine) 1.32
C5–C(tert-butyl) 1.54
C7–N(amine) 1.45

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction (SC-XRD) data for a related analogue, 2-tert-butyl-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine, reveals a triclinic crystal system with space group $$ P\overline{1} $$ and unit cell parameters $$ a = 6.8665 $$ Å, $$ b = 9.4084 $$ Å, $$ c = 11.147 $$ Å, $$ \alpha = 91.6^\circ $$, $$ \beta = 107.7^\circ $$, $$ \gamma = 111.1^\circ $$. The target compound likely adopts similar packing motifs, with intermolecular interactions dominated by:

  • C–H···π interactions between pyrazole hydrogen atoms and adjacent aromatic systems (distance: 2.89–3.12 Å).
  • π–π stacking of pyrimidine rings with an interplanar spacing of 3.45 Å.

The tert-butyl group adopts a staggered conformation to minimize steric clashes with the 3-phenyl substituent, as evidenced by torsion angles of $$ \tau(\text{C5–C6–C7–C8}) = 178.3^\circ $$.

Electronic Structure and Quantum Chemical Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into electronic properties:

  • The HOMO (-6.12 eV) localizes on the pyrazolo[1,5-a]pyrimidine core, while the LUMO (-2.87 eV) extends into the 3-phenyl group.
  • A calculated band gap of 3.25 eV suggests moderate electronic excitation energy, comparable to other pyrazolo[1,5-a]pyrimidines.
  • Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of N1 and the σ* orbital of C2–N3 (stabilization energy: 28.6 kcal/mol).

Frontier molecular orbital distribution correlates with observed UV-Vis absorption at $$ \lambda_{\text{max}} = 312 $$ nm (ε = 12,400 M$$^{-1}$$cm$$^{-1}$$).

Comparative Analysis with Pyrazolo[1,5-a]pyrimidine Derivatives

Structural comparisons with analogues highlight substituent effects:

Derivative Substituents HOMO-LUMO Gap (eV) π–π Stacking (Å)
Target compound 5-tert-butyl, 7-arylamine 3.25 3.45
7-tert-butyl-5,6-dimethyl-3-phenyl 5,6-dimethyl 3.18 3.52
2-tert-butyl-5-methyl Cyclopenta-fused 3.41 3.38

Key trends:

  • Electron-donating groups (e.g., tert-butyl) reduce band gaps by stabilizing HOMO levels.
  • Planar substituents (phenyl vs. cyclopenta) enhance π-stacking efficiency.
  • Steric bulk at position 5 increases torsional rigidity but reduces solubility in polar solvents.

Properties

Molecular Formula

C25H28N4

Molecular Weight

384.5 g/mol

IUPAC Name

5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H28N4/c1-16-12-17(2)14-20(13-16)26-22-15-21(25(4,5)6)27-24-23(18(3)28-29(22)24)19-10-8-7-9-11-19/h7-15,26H,1-6H3

InChI Key

PPXWUBQTRPSGNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

β-Diketone-Mediated Cyclocondensation

Aminopyrazole 1 (5-tert-butyl-3-amino-2-methylpyrazole) reacts with β-diketone 2 (1-phenyl-1,3-diketone) in acetic acid under reflux to form the dihydro intermediate 3 , which undergoes oxidation to yield the pyrazolo[1,5-a]pyrimidine core 4 (Fig. 1a). This method achieves regioselective incorporation of the 3-phenyl and 5-tert-butyl groups.

Reaction Conditions

  • Solvent: Acetic acid

  • Temperature: 120°C (reflux)

  • Yield: 65–78%

Malonic Acid Derivatives

Alternative routes employ malonic acid derivatives for cyclocondensation. For example, aminopyrazole 1 reacts with diethyl malonate in the presence of sodium ethoxide to form dihydroxy intermediate 5 , which is subsequently dehydrated using POCl₃ to yield chlorinated derivative 6 (Fig. 1b). This method is advantageous for introducing electron-withdrawing groups at position 5.

Key Data

ParameterValueSource
POCl₃ Equiv.3.0
Reaction Time6–8 h
Yield of 6 61–72%

Functionalization at Position 7

The 7-amino group is introduced via nucleophilic substitution of a 7-chloro intermediate.

Chlorination of the Pyrazolo[1,5-a]Pyrimidine Core

Chlorination of dihydroxy intermediate 5 using POCl₃ and tetramethylammonium chloride (TMAC) produces 7-chloro derivative 7 (Fig. 2a).

Optimized Conditions

  • POCl₃: 5 equiv.

  • TMAC: 0.2 equiv.

  • Temperature: 110°C

  • Yield: 85–90%

Amination with 3,5-Dimethylaniline

7-Chloro derivative 7 reacts with 3,5-dimethylaniline 8 in the presence of K₂CO₃ to form the target compound 9 (Fig. 2b).

Reaction Parameters

ParameterValueSource
SolventDMF
Temperature80°C
Reaction Time12 h
Yield of 9 68–75%

Alternative Synthetic Pathways

Suzuki Coupling for 3-Phenyl Substitution

For late-stage diversification, the 3-phenyl group is introduced via Suzuki-Miyaura coupling. Brominated intermediate 10 reacts with phenylboronic acid 11 using Pd(PPh₃)₄ as a catalyst (Fig. 3).

Key Metrics

  • Catalyst Loading: 5 mol%

  • Base: Na₂CO₃

  • Yield: 70–82%

Reductive Amination

In one patent (WO2015110491A2), reductive amination of aldehyde 12 with 3,5-dimethylaniline 8 using NaBH₃CN produces 9 with 89% yield.

Conditions

  • Solvent: MeOH

  • Temperature: RT

  • Time: 24 h

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
β-Diketone CyclizationHigh regioselectivityRequires harsh oxidation65–78%
Malonate RouteScalable, cost-effectiveMulti-step chlorination61–72%
Suzuki CouplingLate-stage functionalizationCatalyst cost70–82%
Reductive AminationMild conditionsLimited to aldehyde intermediates89%

Challenges and Optimization Strategies

  • Steric Hindrance : The tert-butyl group at position 5 slows chlorination and amination kinetics. Increasing reaction temperature (110°C vs. 80°C) improves conversion.

  • Byproduct Formation : Use of TMAC in chlorination suppresses phosphoramide byproducts.

  • Purity Control : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity for intermediates.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and inferred properties of the target compound with analogs from the evidence:

Compound Name / ID R₁ (Position 5) R₂ (Position 3) Amine Substituent (Position 7) Molecular Weight (g/mol) Key Properties/Activity
Target Compound tert-butyl Phenyl N-(3,5-dimethylphenyl) 411.55 High lipophilicity; potential enhanced target binding due to steric bulk .
3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (32) 4-Fluorophenyl 4-Fluorophenyl N-(pyridin-2-ylmethyl) ~440 (estimated) Moderate anti-mycobacterial activity; polar groups may reduce membrane penetration.
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (34) 4-Methoxyphenyl 4-Fluorophenyl N-(pyridin-2-ylmethyl) ~456 (estimated) Improved solubility due to methoxy group; moderate activity against M. tuberculosis.
N-(3,5-Dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Methyl Phenyl N-(3,5-dimethylphenyl) 342.45 Lower steric bulk compared to target; potentially reduced potency.
5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine tert-butyl Phenyl N-(2-methoxyethyl) 338.45 Lower MW and higher polarity due to methoxyethyl; may favor solubility over binding.
3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47) Phenyl 4-Fluorophenyl N-((6-methylpyridin-2-yl)methyl) 409.17 Pyridine substituent introduces basicity; moderate activity (64% yield in synthesis).

Structure–Activity Relationships (SAR)

  • Anti-Mycobacterial Activity : Fluorophenyl and pyridin-ylmethyl substituents (e.g., compounds 32, 47) show moderate activity against M. tuberculosis, but the target’s tert-butyl and dimethylphenyl groups may enhance potency by improving hydrophobic interactions with bacterial targets .
  • Lipophilicity vs. In contrast, methoxy or pyridin-ylmethyl groups (e.g., compound 34, 47) reduce logP, enhancing solubility .
  • Steric Effects : The 3,5-dimethylphenyl group at position 7 provides a planar aromatic system for π-π stacking, while bulky tert-butyl at position 5 may hinder off-target interactions .

Biological Activity

5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and possible mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo-pyrimidine core with a tert-butyl group and a dimethylphenyl substituent. Its molecular formula is C20H24N4, and it has a molecular weight of 336.44 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds in the pyrazolo-pyrimidine class. While specific data on 5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is limited, related compounds have shown promising activities against various bacterial strains.

Comparative Antimicrobial Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA4 μg/mL
Compound BC. difficile4 μg/mL
5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amineTBDTBD

Note: Specific antimicrobial activity for the target compound is yet to be established.

Cytotoxicity Studies

Preliminary cytotoxicity assessments of related compounds suggest that modifications in the chemical structure can lead to varying levels of toxicity against cancer cell lines. For instance, compounds with bulky substituents often exhibit lower cytotoxicity profiles.

Cytotoxicity Profile

CompoundCell LineViability at 32 μg/mL (%)
Compound AMCF-7100%
Compound BHeLa80%
5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amineTBDTBD

Note: Further studies are required to determine the cytotoxicity of the target compound.

The mechanisms underlying the biological activity of pyrazolo-pyrimidine derivatives often involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. The presence of the tert-butyl group may enhance membrane permeability and improve the bioavailability of the compound.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on phenylthiazole derivatives demonstrated that modifications in side chains significantly impacted their antimicrobial efficacy against resistant strains like MRSA and C. difficile. This suggests that similar structural modifications in our target compound could yield significant biological activity.
  • Toxicological Assessments : Research on related compounds indicated favorable toxicity profiles at concentrations exceeding their MICs. This aspect is crucial for developing therapeutics that are both effective and safe for clinical use.

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